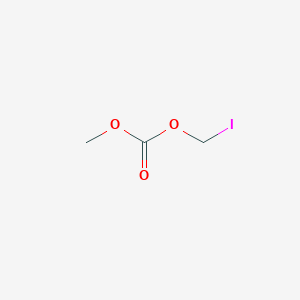

Iodomethyl methyl carbonate

Description

Strategic Importance in Chemical Transformations and Advanced Synthesis

The primary strategic value of iodomethyl methyl carbonate lies in its function as a potent electrophilic alkylating agent. It is specifically designed for the introduction of a methoxycarbonyloxymethyl group onto nucleophilic substrates. This transformation is particularly crucial in the field of medicinal chemistry for the synthesis of prodrugs. nih.govgoogle.com Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active pharmaceutical ingredient. google.com By masking polar functional groups such as carboxylic acids, phenols, or amines, the attachment of the methoxycarbonyloxymethyl moiety can enhance a drug's physicochemical properties, such as its solubility and ability to cross cell membranes, thereby improving its oral bioavailability. nih.govinformahealthcare.com

The reactivity of the carbon-iodine bond is central to the utility of IMMC. Iodine is an excellent leaving group, which makes the reagent highly susceptible to nucleophilic substitution reactions (SN2). This enhanced reactivity allows for the alkylation of even weak nucleophiles under relatively mild conditions, a critical advantage when working with sensitive and structurally complex molecules. For instance, the synthesis of prodrugs for compounds like para-aminosalicylic acid (PAS) has been explored using related acyloxyalkyl iodides, which are prepared from their chloro-analogs, highlighting the importance of the iodide's reactivity for efficient esterification. nih.gov Furthermore, the resulting carbonate ester linkage in the product is designed to be labile, susceptible to cleavage by ubiquitous esterase enzymes in the body to release the parent drug. nih.govinformahealthcare.com Beyond prodrugs, IMMC and its analogs are also employed to install protecting groups on various functionalities. thieme-connect.comtcichemicals.com A protecting group temporarily masks a reactive part of a molecule, allowing chemical modifications to be performed selectively on other parts of the structure. organic-chemistry.org

Contextualization within Halogenated Alkyl Carbonates and Related Reagents

This compound belongs to the broader class of halomethyl alkyl carbonates, which are characterized by the general structure X-CH₂-O-C(=O)O-R, where X is a halogen. The identity of the halogen atom (I, Br, Cl) profoundly influences the reagent's reactivity. The reactivity trend for these compounds in nucleophilic substitution reactions follows the order of the leaving group ability of the halide ion: I > Br > Cl.

Chloromethyl methyl carbonate (CMMC) is a common and often less expensive analog. smolecule.com It is used to introduce the same methoxycarbonyloxymethyl group. However, due to the lower leaving group ability of the chloride ion compared to iodide, CMMC typically requires more forcing reaction conditions (e.g., higher temperatures or stronger bases) to achieve the desired transformation. smolecule.com The use of the more reactive this compound can therefore be advantageous in syntheses involving thermally sensitive substrates or to improve reaction yields and rates.

| Property | Value | Source |

|---|---|---|

| CAS Number | 69862-08-4 | biosynth.com |

| Molecular Formula | C₃H₅IO₃ | biosynth.com |

| Molecular Weight | 215.97 g/mol | biosynth.com |

| SMILES | COC(=O)OCI | biosynth.com |

Historical Perspectives and Evolution of Methodologies for Halomethyl Carbonate Synthesis

The synthesis of organic carbonates has evolved significantly, driven by the need for safer and more efficient reagents. unive.it Early methods for creating carbonates often relied on highly toxic and corrosive reagents like phosgene (B1210022) (COCl₂). unive.it The development of dialkyl carbonates like dimethyl carbonate (DMC) offered a greener alternative for methylation and carbonylation reactions. unive.itrsc.org

The synthesis of halomethyl carbonates, the direct precursors to reagents like IMMC, represents a further specialization. A foundational method for preparing chloromethyl alkyl carbonates involves the reaction of an alkyl chloroformate with formaldehyde, often catalyzed by a Lewis acid. smolecule.com This provides direct access to compounds like chloromethyl methyl carbonate.

The subsequent conversion of these chloro-derivatives into their more reactive iodo-analogs is a key methodological evolution. The Finkelstein reaction is the classic and most widely employed method for this transformation. nih.gov It involves treating the chloromethyl carbonate with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). nih.gov The equilibrium of this reversible reaction is driven towards the formation of the desired iodomethyl carbonate because sodium iodide is soluble in acetone, while the sodium chloride byproduct is not and precipitates out of the solution.

A different and more direct synthetic route to halomethyl carbonates involves the iodo- and bromocarbonation of olefins. In 1981, Cardillo and coworkers demonstrated the first synthesis of 5-iodomethyl cyclic carbonates by reacting allylic alcohols with carbon dioxide and iodine in the presence of a strong base. encyclopedia.pub This method showed high regioselectivity, consistently producing five-membered rings from allylic alcohols. encyclopedia.pub Later refinements of this type of reaction have employed alternative iodinating agents, such as t-butyl hypoiodite (B1233010) (t-BuOI), to improve yields and expand the reaction's scope. encyclopedia.pub These direct methods provide an alternative to the two-step chloroformate-Finkelstein sequence, representing a continued evolution toward more efficient and atom-economical synthetic strategies.

| Reagent | Chemical Structure | Key Characteristics | Typical Synthesis |

|---|---|---|---|

| Chloromethyl methyl carbonate (CMMC) | Cl-CH₂-O-C(=O)O-CH₃ | Moderately reactive; more stable and often less costly precursor. smolecule.com | Reaction of methyl chloroformate with formaldehyde. smolecule.com |

| This compound (IMMC) | I-CH₂-O-C(=O)O-CH₃ | Highly reactive due to the excellent leaving group ability of iodide; suitable for mild reaction conditions. | Finkelstein reaction on chloromethyl methyl carbonate using sodium iodide. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

iodomethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYRBGSRNKUKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509409 | |

| Record name | Iodomethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69862-08-4 | |

| Record name | Iodomethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Iodomethyl Methyl Carbonate and Analogues

Precursor-Based Synthesis from Halogenated Carbonyl Compounds

A primary route to iodomethyl methyl carbonate involves the conversion of more readily available halogenated precursors, particularly chloromethyl methyl carbonate. This approach leverages well-established nucleophilic substitution reactions.

Nucleophilic Substitution Strategies via Halogen Exchange (e.g., from Chloromethyl Precursors)

The most common method for synthesizing this compound from its chloro-analogue is the Finkelstein reaction. This reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide, in a suitable solvent. wikipedia.orgiitk.ac.inmdpi.com The success of this S(_N)2 reaction is driven by the differential solubility of the halide salts; for instance, the precipitation of sodium chloride in acetone (B3395972) drives the equilibrium towards the formation of the alkyl iodide. wikipedia.orgmdpi.com

The general transformation can be represented as follows:

ClCH(_2)OCO(_2)CH(_3) + NaI (\rightarrow) ICH(_2)OCO(_2)CH(_3) + NaCl

This strategy is particularly effective for primary halides like the chloromethyl group in chloromethyl methyl carbonate, as well as for allylic, benzylic, and (\alpha)-carbonyl halides. wikipedia.org

Optimization of Reaction Conditions for Halogen Exchange Reactions

The efficiency of the Finkelstein reaction for producing this compound is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, temperature, and the presence of catalysts.

Solvent Effects: Polar aprotic solvents are generally preferred for the Finkelstein reaction as they can dissolve the sodium iodide while not solvating the nucleophile as strongly as protic solvents. wikipedia.orgiitk.ac.in Acetone is a classic solvent choice due to the low solubility of sodium chloride and sodium bromide, which drives the reaction forward. wikipedia.orgmdpi.com Other effective solvents include dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. However, the optimal temperature will depend on the specific substrate and solvent used.

Catalysis: While the classic Finkelstein reaction is often uncatalyzed, the use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield, especially in biphasic systems. ijirset.comptfarm.pltcichemicals.comiosrjournals.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common PTCs that facilitate the transfer of the iodide anion from the aqueous or solid phase to the organic phase where the reaction occurs. ijirset.comtcichemicals.com For less reactive substrates, such as aromatic halides, transition metal catalysts, for instance, copper(I) iodide in combination with diamine ligands, may be employed. wikipedia.org

Table 1: Illustrative Optimization Parameters for a Generic Finkelstein Reaction

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Acetone | DMF | Acetonitrile | Higher yield in acetone due to NaCl precipitation. |

| Temperature | Room Temp. | 50 °C | Reflux | Increased rate at higher temperatures. |

| Iodide Salt | NaI | KI | CsI | NaI in acetone is standard; others may be used in different solvents. |

| Catalyst | None | TBAB | 18-Crown-6 | PTCs can accelerate the reaction, especially with less soluble salts. |

Note: This table represents general trends in Finkelstein reactions and specific conditions for this compound would require empirical determination.

Direct Synthesis Approaches and Carbonylation Reactions

Direct synthesis methods aim to construct the this compound molecule without relying on a pre-existing halomethyl carbonate precursor. These approaches often involve carbonylation reactions.

Exploration of Phosgene-Free Routes to Carbonate Formation

Phosgene (B1210022) has traditionally been a key reagent for the synthesis of carbonates. iupac.orgwikipedia.org However, due to its extreme toxicity, there is a strong impetus to develop phosgene-free synthetic routes. iupac.org Modern approaches focus on greener alternatives such as dimethyl carbonate (DMC) and the direct use of carbon dioxide. researchgate.net

One prominent phosgene-free method is the oxidative carbonylation of alcohols. wikipedia.org This process involves the reaction of an alcohol with carbon monoxide and an oxidizing agent in the presence of a catalyst. For instance, the synthesis of dimethyl carbonate can be achieved through the oxidative carbonylation of methanol (B129727). wikipedia.org While not a direct route to this compound, the resulting dialkyl carbonates can be starting points for further derivatization.

Another green approach is the reaction of CO(_2) with epoxides to form cyclic carbonates, which can then be converted to linear carbonates. wikipedia.orgresearchgate.net The direct synthesis of DMC from CO(_2) and methanol has also been explored, often in the presence of an alkyl iodide which plays a role in the catalytic cycle. rsc.orgmdpi.comrsc.org

Catalytic Systems for Carbonyl Group Introduction and Subsequent Iodination

The direct synthesis of this compound can be envisioned through a process that combines carbonylation and iodination. This could potentially involve the catalytic carbonylation of a suitable iodinated C1 synthon. For example, the carbonylation of methanol is a well-studied industrial process, often catalyzed by rhodium or iridium complexes with an iodide promoter (e.g., methyl iodide). sci-hub.sersc.orgresearchgate.net

A hypothetical direct route could involve the carbonylation of diiodomethane (B129776) in the presence of methanol and a suitable catalyst. However, the development of a selective and efficient catalytic system for such a transformation remains a significant research challenge. The catalyst would need to facilitate the insertion of carbon monoxide and the subsequent reaction with methanol without promoting unwanted side reactions.

Derivatization of Organic Carbonate Scaffolds

An alternative strategy for the synthesis of this compound involves the modification of a pre-existing organic carbonate scaffold. This approach could offer a more direct route compared to building the molecule from smaller components.

A plausible, though not yet extensively reported, method would be the direct iodination of a suitable functionalized carbonate. For example, the (\alpha)-iodination of carbonyl compounds is a known transformation and can be achieved using molecular iodine, often in the presence of a catalyst to promote enolization. wikipedia.org A potential precursor for such a reaction could be a carbonate with an enolizable proton adjacent to the carbonyl group, although the reactivity of the carbonate ester itself would need to be considered.

Another conceptual approach could involve the functionalization of a carbonate containing a leaving group on the methyl substituent. For instance, a carbonate bearing a hydroxyl or sulfonate group on the methyl moiety could potentially be converted to the corresponding iodide through nucleophilic substitution.

The synthesis of various mixed carbonates has been achieved through a three-component coupling of alcohols, CO(_2), and alkyl halides in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide. mdpi.com This methodology could potentially be adapted for the synthesis of this compound by using an appropriate iodinated alcohol or alkyl halide.

Post-Synthetic Iodination of Methyl Carbonate Derivatives

A primary and effective method for the synthesis of this compound involves the post-synthetic iodination of a corresponding halomethyl methyl carbonate, typically chloromethyl methyl carbonate. This transformation is most commonly achieved through a halogen exchange reaction, a classic example of which is the Finkelstein reaction. wikipedia.orgiitk.ac.inmanac-inc.co.jp

The Finkelstein reaction is an SN2 process that involves the exchange of one halogen for another. wikipedia.orgiitk.ac.in In the context of preparing this compound, chloromethyl methyl carbonate is treated with an alkali metal iodide, such as sodium iodide, in a suitable solvent. wikipedia.orgchemspider.com The choice of solvent is critical for driving the reaction to completion. Acetone is a commonly used solvent because sodium iodide is soluble in it, while the resulting sodium chloride is not, causing it to precipitate out of the solution and shift the equilibrium towards the desired product. wikipedia.org

The reaction is generally scalable and can be applied to a range of similar substrates. chemspider.com Key parameters that influence the efficiency of the reaction include the concentration of the reactants, the reaction temperature, and the duration of the reaction. For instance, refluxing the reactants for a prolonged period is often necessary to ensure complete conversion. chemspider.com

Below is a table summarizing a representative procedure for a Finkelstein reaction, which can be adapted for the synthesis of this compound from chloromethyl methyl carbonate.

Table 1: Representative Conditions for the Finkelstein Reaction

| Parameter | Condition |

|---|---|

| Starting Material | Chloromethyl methyl carbonate |

| Reagent | Sodium iodide |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | 24 hours |

| Work-up | Removal of solvent, filtration through Celite® |

This table is a representation of typical conditions for a Finkelstein reaction and may require optimization for the specific synthesis of this compound.

Stereoselective Approaches for Chiral Iodomethyl Carbonates

The development of stereoselective methods for the synthesis of chiral iodomethyl carbonates is a more complex challenge due to the need to control the three-dimensional arrangement of atoms. While specific methods for chiral iodomethyl carbonates are not extensively documented, several established stereoselective strategies for analogous compounds can be considered and adapted. These approaches often rely on the use of chiral catalysts or auxiliaries to introduce stereocenters with high enantioselectivity.

One potential strategy involves the kinetic resolution of racemic epoxides using a chiral catalyst system in the presence of carbon dioxide to form chiral cyclic carbonates. mdpi.comrsc.org Although this produces a cyclic structure, subsequent ring-opening and functional group manipulations could potentially lead to chiral iodomethyl carbonate analogues. Chiral (salen)Co(III) complexes have been shown to be effective catalysts for the kinetic resolution of epoxides in the synthesis of chiral cyclic carbonates. rsc.org

Another approach could be the enantioselective synthesis of α-haloesters through the protonation of catalytically generated chiral enolates. nih.gov This methodology, which has been successfully applied to the synthesis of α-chloroesters using chiral triazolium salt catalysts, could potentially be adapted for the synthesis of chiral α-iodo carbonates. nih.gov

Furthermore, organocatalysis presents a promising avenue for the enantioselective synthesis of functionalized carbonates. For example, chiral organocatalysts have been used for the enantioselective synthesis of cyclic carbonates from homoallylic alcohols and carbon dioxide. researchgate.net The principles of these catalytic systems could be applied to develop methods for the asymmetric synthesis of acyclic chiral carbonates.

The table below outlines some potential stereoselective strategies that could be explored for the synthesis of chiral iodomethyl carbonates and their analogues.

Table 2: Potential Stereoselective Strategies for Chiral Iodomethyl Carbonate Analogues

| Strategy | Chiral Mediator | Potential Substrates | Key Features |

|---|---|---|---|

| Kinetic Resolution | Chiral (salen)Co(III) complexes | Racemic epoxides | Enantioselective formation of chiral cyclic carbonate precursors. |

| Asymmetric Catalysis | Chiral triazolium salts | α,α-dihaloaldehydes | Enantioselective protonation to form chiral α-haloesters. |

| Organocatalysis | Chiral StilbPBAM | Homoallylic alcohols | Enantioselective synthesis of cyclic carbonates from CO2. |

This table presents potential strategies based on methodologies for structurally similar compounds and would require further research and development for direct application to chiral iodomethyl carbonates.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Reactivity at the Iodomethyl Moiety

The iodomethyl group (-CH₂I) is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The carbon atom of the iodomethyl moiety is the primary electrophilic center for this type of reactivity.

The reaction of iodomethyl methyl carbonate with nucleophiles at the iodomethyl carbon is expected to proceed via a classic Sₙ2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the iodine atom. The reaction is a single, concerted step where the bond to the nucleophile forms concurrently with the cleavage of the carbon-iodine bond. This process leads to an inversion of the stereochemical configuration at the carbon center, although for the achiral iodomethyl group, this is not observable.

The rate of the Sₙ2 reaction is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics. The general mechanism can be depicted as:

Nu⁻ + CH₃OCOOCH₂I → [Nu···CH₂···I]⁻···OCOOCH₃ → Nu-CH₂OCOOCH₃ + I⁻

Several factors influence the facility of this Sₙ2 reaction:

The Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will favor the Sₙ2 pathway.

The Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. This makes the displacement by a nucleophile thermodynamically and kinetically favorable.

Solvent Effects: Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

| Factor | Influence on Sₙ2 Reactivity at the Iodomethyl Moiety |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. |

| Steric Hindrance | Less hindered nucleophiles and substrates favor the reaction. The primary nature of the iodomethyl group minimizes steric hindrance. |

| Leaving Group Ability | Iodide is an excellent leaving group, facilitating the substitution. |

| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) enhance the reaction rate. |

While the primary leaving group in Sₙ2 reactions at the iodomethyl moiety is the iodide ion, the entire methyl carbonate group (CH₃OCO₂⁻) can also function as a leaving group under certain conditions, particularly if the nucleophilic attack occurs at a different position or if subsequent reactions take place. However, in the context of a direct Sₙ2 reaction on the iodomethyl carbon, iodide is the significantly better leaving group. The stability of the resulting anion is a key determinant of leaving group ability, and I⁻ is a very stable anion.

Electrophilic Properties of the Carbonate Functionality

The carbonate group in this compound possesses electrophilic character at both the carbonyl carbon and the methyl carbon. This dual reactivity is a known feature of dialkyl carbonates like dimethyl carbonate (DMC) and can be extrapolated to this compound. rsc.org The specific reaction pathway taken by a nucleophile is often dictated by the reaction conditions and the nature of the nucleophile, as explained by the Hard-Soft Acid-Base (HSAB) principle. unive.it

Methoxycarbonylation involves the attack of a nucleophile on the carbonyl carbon of the carbonate group. This is considered a "hard" electrophilic center. The reaction typically proceeds through a nucleophilic acyl substitution mechanism (BAc2). Hard nucleophiles, such as alkoxides or amines, will preferentially attack this site.

The mechanism involves the following steps:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Leaving group departure: The intermediate collapses, and the iodomethoxide group (-OCH₂I) is expelled as the leaving group to yield the methoxycarbonylated product.

Nu⁻ + CH₃OCOOCH₂I → [CH₃O(Nu)C(O⁻)OCH₂I] → CH₃OC(O)Nu + ⁻OCH₂I

The resulting iodomethoxide is unstable and can undergo further reactions. The efficiency of this pathway is influenced by the hardness of the nucleophile and reaction conditions that favor acyl substitution.

Methylation occurs when a nucleophile attacks the methyl group of the carbonate. This methyl carbon is considered a "soft" electrophilic center. This reaction proceeds via a bimolecular nucleophilic substitution on an alkyl group (BAl2), which is essentially an Sₙ2 reaction at the methyl group. Soft nucleophiles, such as carbanions or thiolates, tend to favor this mode of attack.

The mechanism is as follows:

Nu⁻ + CH₃OCOOCH₂I → [Nu···CH₃···OCOOCH₂I]⁻ → Nu-CH₃ + ⁻OCOOCH₂I

The leaving group in this case is the iodomethyl carbonate anion. The selectivity towards methylation over methoxycarbonylation is a key feature of dialkyl carbonate reactivity and is expected to be applicable here. unive.itnih.govthieme-connect.deresearchgate.net

The Hard-Soft Acid-Base (HSAB) theory provides a framework for predicting the regioselectivity of nucleophilic attack on the ambident electrophile, this compound. unive.itnih.govresearchgate.net The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

In the context of this compound:

The carbonyl carbon is a hard electrophilic center (hard acid).

The methyl carbon is a soft electrophilic center (soft acid).

The iodomethyl carbon is also a soft electrophilic center (soft acid), and arguably softer than the methyl carbon due to the presence of the highly polarizable iodine atom.

Therefore:

Hard nucleophiles (hard bases), such as alkoxides (RO⁻) and amines (RNH₂), are expected to preferentially attack the carbonyl carbon , leading to methoxycarbonylation .

Soft nucleophiles (soft bases), such as thiolates (RS⁻), carbanions, and iodide ions, are expected to favor attack at one of the soft centers . Between the methyl and iodomethyl carbons, the iodomethyl carbon is the more reactive site for Sₙ2 reactions due to the excellent leaving group ability of iodide. Thus, soft nucleophiles will predominantly lead to substitution at the iodomethyl moiety .

This selectivity allows for the controlled functionalization of different nucleophiles by choosing the appropriate reaction conditions and reagents.

| Electrophilic Center in IMMC | HSAB Classification | Preferred Nucleophile Type | Primary Reaction Type |

| Iodomethyl Carbon (-CH₂I) | Soft Acid | Soft Base | Sₙ2 Substitution |

| Carbonyl Carbon (C=O) | Hard Acid | Hard Base | Methoxycarbonylation (BAc2) |

| Methyl Carbon (-CH₃) | Soft Acid | Soft Base | Methylation (BAl2) |

This table summarizes the expected reactivity based on HSAB principles, which is a powerful tool for predicting the outcome of reactions involving this compound.

Rearrangement Reactions and Tautomerism Studies

There is no available scientific literature detailing rearrangement reactions or tautomerism studies specifically involving this compound. General principles of rearrangement reactions in organic chemistry are well-established, often involving carbocation intermediates that can lead to hydride or alkyl shifts to form more stable isomers. However, no studies have been published that apply these principles to or observe such phenomena with this compound.

Catalytic Transformations Involving this compound

Detailed research on the role of this compound in catalytic cycles is not available.

No studies have been found that describe the participation of this compound in organocatalytic cycles. Organocatalysis is a broad field of research, but the specific interactions and transformations of this compound within such cycles have not been documented.

While metal-catalyzed reactions involving organic iodides and carbonates are common, there is no specific research on metal-catalyzed reactions where this compound is a key reactant or intermediate. The reactivity of the iodomethyl group in the presence of transition metal catalysts, a common area of investigation for many organoiodine compounds, has not been reported for this specific molecule.

Influence of Structural Modifications on Reaction Outcomes and Stereoselectivity

Due to the lack of published research on the reactivity of this compound, there is consequently no information on how structural modifications to the compound would influence reaction outcomes or stereoselectivity. Such studies are contingent on having established reaction protocols for the parent compound, which are not currently available in the scientific literature.

Comprehensive Spectroscopic Characterization and Structural Analysis

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Molecular Structure Elucidation:Information on the characteristic fragmentation of the Iodomethyl methyl carbonate molecule under mass spectrometric conditions is not documented.

Without access to primary research articles or spectral database entries for this compound, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to determine the comprehensive spectroscopic profile of this compound.

Ionization Techniques (e.g., Electrospray Ionization, ESI+)

Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry, ideal for analyzing thermally labile or non-volatile compounds. In the positive ion mode (ESI+), the analyte molecule is typically protonated or forms adducts with other cations present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This process generates gas-phase ions with minimal fragmentation, allowing for the accurate determination of the molecular weight of the parent molecule.

For this compound (C₃H₅IO₃), which has a monoisotopic mass of approximately 215.93 g/mol , ESI-MS analysis is expected to produce several characteristic ions. The most common species would be the protonated molecule, [M+H]⁺, and the sodium adduct, [M+Na]⁺, which is frequently observed due to the ubiquitous nature of sodium salts. The predicted mass-to-charge ratios (m/z) for these ions are fundamental for its identification in complex mixtures. This predictive approach is supported by data on similar halogenated organic carbonates, where such adducts are commonly reported uni.luuni.lu.

| Ion Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₃H₅IO₃ + H]⁺ | 216.936 | Protonated Molecule |

| [M+Na]⁺ | [C₃H₅IO₃ + Na]⁺ | 238.918 | Sodium Adduct |

| [M+K]⁺ | [C₃H₅IO₃ + K]⁺ | 254.892 | Potassium Adduct |

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment ksu.edu.saedinst.com. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its specific functional groups.

The most prominent feature in the IR spectrum of an alkyl carbonate is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which for saturated carbonates typically appears in the 1740–1750 cm⁻¹ region spectroscopyonline.com. Another key feature is the strong, broad band associated with the asymmetric C–O–C stretching of the carbonate moiety, generally found between 1240 and 1280 cm⁻¹ spectroscopyonline.com. Additionally, C–H stretching vibrations from the methyl and iodomethyl groups are expected in the 2850–3000 cm⁻¹ range, while their bending vibrations appear at lower wavenumbers researchgate.net. The C–I stretching vibration is anticipated at the lower end of the mid-IR range, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C–H Stretch | -CH₃, -CH₂I | 2850–3000 | Medium |

| C=O Stretch | O–(C=O)–O | 1740–1750 | Strong |

| C–H Bend | -CH₃, -CH₂I | 1370–1470 | Variable |

| C–O–C Asymmetric Stretch | (C–O–C)=O | 1240–1280 | Strong |

| C–O–C Symmetric Stretch | (C–O–C)=O | 1000–1060 | Medium |

| C–I Stretch | -CH₂I | 500–600 | Medium-Strong |

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy ksu.edu.saedinst.com. A molecular vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud ksu.edu.saedinst.com. Symmetrical and non-polar bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.

For this compound, the symmetric stretching of the O–C–O group is expected to be a strong and characteristic band in the Raman spectrum, typically observed around 1060–1100 cm⁻¹ for carbonate minerals and organic carbonates researchgate.netmdpi.com. The C=O stretching vibration will also be Raman active, though its relative intensity may differ from the IR spectrum. Due to the high polarizability of the carbon-iodine bond, the C–I stretching vibration is also expected to yield a distinct signal at lower frequencies (500-600 cm⁻¹). The symmetric C–H stretching modes are also generally prominent in Raman spectra.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C–H Stretch | -CH₃, -CH₂I | 2850–3000 | Strong |

| C=O Stretch | O–(C=O)–O | 1740–1750 | Medium |

| C–O–C Asymmetric Stretch | (C–O–C)=O | 1240–1280 | Weak |

| C–O–C Symmetric Stretch | (C–O–C)=O | 1060–1100 | Strong |

| C–I Stretch | -CH₂I | 500–600 | Strong |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Pathway Exploration

Elucidation of Elementary Steps and Rate-Determining Steps

Without published data on these specific computational analyses for Iodomethyl methyl carbonate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD can provide detailed insights into conformational dynamics, solvent effects, and thermodynamic properties. In the absence of direct MD studies on this compound, we can infer its likely behavior based on simulations of related organic carbonates and halogenated compounds.

The dynamic behavior of this compound is dictated by the rotational freedom around its single bonds. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For acyclic organic esters and carbonates, the most stable conformers are typically those that minimize steric hindrance and optimize electrostatic interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems

| Dihedral Angle (C-O-C-I) | Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| ~180° | Anti-periplanar | 0.0 | 70 |

| ~60° | Gauche | 1.2 | 15 |

| ~-60° | Gauche | 1.2 | 15 |

Note: This data is illustrative and based on general principles of conformational analysis for similar organic molecules.

The choice of solvent can significantly influence the stability of different conformers and the pathways of chemical reactions. For a polar molecule like this compound, polar solvents are expected to stabilize the molecule through dipole-dipole interactions. MD simulations of organic halides in various solvents have shown that the solvent can affect reaction rates by stabilizing transition states or intermediates.

For reactions involving this compound, such as nucleophilic substitution at the iodomethyl carbon, the solvent polarity would play a crucial role. Polar protic solvents, like water or ethanol, could stabilize both the ground state and any charged intermediates or transition states through hydrogen bonding. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, would also offer stabilization through dipole-dipole interactions. The reactivity of iodoalkanes is known to be influenced by the solvent environment, with polar solvents generally favoring reactions that proceed through polar transition states.

Computational studies on related ionic organic carbonates have demonstrated that solvents with high dielectric constants stabilize charged species, which can be extrapolated to understand the behavior of potential ionic intermediates in reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models are valuable for predicting the properties of new or untested compounds. For this compound, a QSAR model could be developed to predict its reactivity in various chemical reactions, such as nucleophilic substitution.

Since direct QSAR studies on this compound are not available, we can consider the development of such a model based on descriptors used for similar haloalkanes and organic carbonates. Key molecular descriptors would likely include:

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For instance, in nucleophilic substitution reactions of iodoalkanes, the LUMO energy on the C-I bond is a key indicator of susceptibility to nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters can influence the accessibility of the reaction center to a reactant.

A hypothetical QSAR model for the reactivity of a series of haloalkyl carbonates might take the following form:

log(k) = c0 + c1(LUMO Energy) + c2(Molecular Volume) + c3*(Dipole Moment)

Where k is the reaction rate constant, and c0, c1, c2, and c3 are coefficients determined from a regression analysis of a training set of compounds. Studies on the reductive dehalogenation of alkyl polyhalides have successfully used descriptors like carbon-halogen bond dissociation energies and one-electron reduction potentials to build QSAR models.

Computational Design of Novel Iodomethyl Carbonate Derivatives with Enhanced Properties

Computational chemistry allows for the in-silico design of novel molecules with desired properties, reducing the need for extensive experimental synthesis and testing. For this compound, derivatives could be designed to enhance properties such as stability, reactivity, or specific interactions with other molecules.

One approach is to introduce functional groups at various positions on the molecule. For example, the introduction of electron-withdrawing or electron-donating groups on the methyl carbonate moiety could modulate the reactivity of the iodomethyl group.

Table 2: Hypothetical Computationally Designed Iodomethyl Carbonate Derivatives and Their Predicted Properties

| Derivative Name | Modification | Predicted Property Enhancement | Rationale |

| Fluorothis compound | Substitution of a hydrogen with fluorine on the iodomethyl group | Increased electrophilicity of the carbon | The high electronegativity of fluorine would withdraw electron density, making the carbon more susceptible to nucleophilic attack. |

| (2-methoxyethyl) iodomethyl carbonate | Replacement of the methyl group with a 2-methoxyethyl group | Increased solubility in polar solvents | The introduction of an ether linkage would increase the overall polarity and potential for hydrogen bonding. |

| p-Nitrophenyl iodomethyl carbonate | Replacement of the methyl group with a p-nitrophenyl group | Enhanced reactivity towards specific nucleophiles | The electron-withdrawing nitro group would influence the electronic properties of the carbonate and potentially stabilize transition states. |

The design process would involve generating these virtual molecules, followed by quantum mechanical calculations to determine their electronic structures and energy landscapes. Subsequent MD simulations could then be used to assess their dynamic behavior and interactions in different environments. This iterative process of design and evaluation can accelerate the discovery of new functional molecules.

Advanced Applications in Organic and Medicinal Chemistry Research

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The utility of iodomethyl methyl carbonate in synthetic chemistry stems from its ability to introduce a methoxycarbonyloxymethyl group or to act as a precursor in the formation of larger, functionalized structures.

This compound and analogous structures serve as key starting materials for creating molecules with carbonate frameworks. A notable application is in the synthesis of functionalized cyclic carbonate monomers, which are essential for producing aliphatic polycarbonates through ring-opening polymerization. rsc.org For instance, a similar iodinated monomer, 5,5-bis(iodomethyl)-1,3-dioxan-2-one (ITMC), can be synthesized and subsequently polymerized to create biodegradable polymers with specific properties. rsc.org The synthesis of such monomers often involves cyclization reactions where the reactive groups are brought together to form the carbonate ring. rsc.orgrsc.org These polycarbonate scaffolds are of interest for various biomedical applications. rsc.org The general strategy involves using bifunctional molecules where one functional group can be converted into the carbonate, often from a diol precursor. rsc.org

This compound is a reagent used for introducing a methyl carbonate group onto a nucleophilic substrate, a process known as methoxycarbonylation or acyloxyalkylation. This reactivity is analogous to that of related compounds like dimethyl carbonate (DMC), which is recognized as a green and versatile reagent for both methylation and methoxycarbonylation, depending on the reaction conditions. nih.govunive.it The presence of the iodide atom in this compound makes the methylene (B1212753) group highly susceptible to nucleophilic attack, facilitating the transfer of the entire methoxycarbonyloxymethyl group.

This functionality is particularly useful in multi-step syntheses where protecting groups or specific linkers are required. libretexts.orgyoutube.com The reactivity of carbonate compounds can be finely tuned; for example, with DMC, methoxycarbonylation typically occurs at lower temperatures (around 90°C), while methylation is favored at higher temperatures. nih.gov this compound's high reactivity allows for such transformations under mild conditions. In the context of green chemistry, reagents like DMC are seen as environmentally friendly alternatives to toxic alkylating agents like methyl iodide and dimethyl sulfate (B86663). epa.govscispace.comcore.ac.uk

Table 1: Comparison of Methylating Agents

| Feature | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |

|---|---|---|---|

| Toxicity | Non-toxic | Highly toxic | Highly toxic |

| Byproducts | Methanol (B129727), CO2 | Inorganic salts | Inorganic salts |

| Green Chemistry Profile | Favorable, biodegradable nih.govcore.ac.uk | Unfavorable | Unfavorable |

| Selectivity | High for mono-methylation nih.govnih.gov | Can lead to poly-methylation | Can lead to poly-methylation |

Strategic Application in Prodrug Design and Bioconjugation Technologies

The unique chemical properties of this compound make it a valuable tool in pharmaceutical sciences, particularly in designing prodrugs to improve the therapeutic efficacy of parent drug molecules.

A key challenge in drug development is the poor aqueous solubility and bioavailability of many active pharmaceutical ingredients. One effective strategy to overcome this is the development of prodrugs, where a labile promoiety is attached to the parent drug. This promoiety is designed to be cleaved in vivo to release the active drug. nih.gov

This compound is used to synthesize acyloxyalkylcarbonate prodrugs. nih.gov For example, it can be reacted with a parent drug containing a suitable functional group (e.g., a phenol (B47542) or a carboxylic acid) to form a labile carbonate linkage. This linkage can be engineered to be stable at one pH but to cleave at another, allowing for controlled drug release. In a specific case study, an iodomethyl carbonate was prepared by reacting its chloromethyl equivalent with sodium iodide and used to create a prodrug of an antimalarial 4(1H)-quinolone. nih.gov This prodrug featured a pH-triggered release mechanism. The carbonate linkage was stable at acidic pH (like that of the stomach) but underwent hydrolysis at the higher pH of the intestine, facilitating the release and subsequent absorption of the parent drug. nih.gov

Table 2: pH-Dependent Stability of a Carbonate-Linked Prodrug

| pH Value | Half-life (t½) of Prodrug | Implication for Drug Release |

|---|---|---|

| 1 | ≥ 50 hours | Stable in the stomach, minimizing premature release. nih.gov |

The principle of using labile linkages, such as those formed from this compound, is central to the design of targeted and controlled-release drug delivery systems. nih.gov The goal of these systems is to deliver a therapeutic agent to a specific site in the body and/or to control the rate at which the drug is released over time. nih.gov

The pH-sensitive carbonate linkage is a prime example of a controlled release mechanism. nih.gov By designing a prodrug that releases its active component primarily in the intestinal tract, systemic exposure to the prodrug is minimized, and the concentration of the active drug at the site of absorption is maximized. nih.gov This strategy can be incorporated into various drug delivery platforms, including nanoparticles, to further enhance targeting. mdpi.comnih.gov For instance, nanoparticles can carry a prodrug and protect it until it reaches the target tissue, where a local stimulus (like a change in pH) triggers the cleavage of the carbonate linker and the release of the drug. nih.gov This approach improves efficacy while potentially reducing off-target side effects.

Contribution to Green Chemistry Initiatives

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. soci.orgpfizer.com this compound, and more broadly the family of organic carbonates, play a role in advancing these initiatives.

The use of dimethyl carbonate (DMC), a related and foundational compound, is a prominent example of green chemistry in action. DMC is a non-toxic, biodegradable substitute for highly toxic and corrosive reagents like phosgene (B1210022) (for carbonylation) and dimethyl sulfate or methyl iodide (for methylation). nih.govunive.itscispace.com Syntheses using DMC often proceed with high selectivity, preventing the formation of unwanted byproducts and avoiding the generation of salt waste, which is common in reactions using traditional methyl halides. nih.govnih.gov

Comparative Analysis with Traditional Methylating and Halogenating Agents (e.g., Methyl Iodide, Dimethyl Sulfate)

This compound serves a distinct and more specialized role in organic synthesis when compared to traditional methylating agents like methyl iodide and dimethyl sulfate. While all three are electrophilic reagents used in substitution reactions, their fundamental function differs. Methyl iodide and dimethyl sulfate are primarily employed for methylation—the transfer of a methyl group (-CH₃) to a nucleophile. In contrast, this compound is utilized for the introduction of a methoxycarbonyloxymethyl group (-CH₂OC(O)OCH₃). This functional group is often used to create prodrugs or to modify the properties of a parent molecule.

From a reactivity standpoint, all three compounds are potent electrophiles in Sₙ2 reactions. The reactivity of these agents is largely influenced by the nature of the leaving group and the steric accessibility of the electrophilic carbon.

This compound : As an iodomethyl ether derivative, this reagent is highly reactive. The iodide ion is an excellent leaving group, and the primary carbon is sterically unhindered, making it an excellent substrate for Sₙ2 reactions. libretexts.orgkhanacademy.orgnih.govyoutube.com Its reactivity is comparable to, if not greater than, that of methyl iodide in nucleophilic substitution.

Methyl Iodide : This is a classic, highly reactive Sₙ2 substrate. libretexts.org The carbon-iodine bond is relatively weak, and iodide is a superb leaving group, facilitating rapid reactions with a wide range of nucleophiles. khanacademy.orgyoutube.comdocbrown.info

Dimethyl Sulfate : This agent is a powerful and cost-effective methylating agent, often preferred in industrial applications. atamanchemicals.com Both methyl groups can be transferred. The methylsulfate (B1228091) anion (CH₃OSO₃⁻) is an excellent leaving group, comparable to tosylate, making dimethyl sulfate highly reactive. atamanchemicals.comwikipedia.orgacs.org

The key distinction lies in the transferred moiety and the resulting product, as detailed in the comparative table below.

| Feature | This compound | Methyl Iodide (Iodomethane) | Dimethyl Sulfate |

|---|---|---|---|

| Function | Alkoxymethylation | Methylation | Methylation |

| Group Transferred | -CH₂OC(O)OCH₃ (Methoxycarbonyloxymethyl) | -CH₃ (Methyl) | -CH₃ (Methyl) |

| Leaving Group | Iodide (I⁻) | Iodide (I⁻) | Methylsulfate (CH₃OSO₃⁻) then Sulfate (SO₄²⁻) |

| Relative Reactivity in Sₙ2 | Very High | Very High | Very High |

| Primary Application | Prodrug synthesis, introduction of a cleavable promoiety. | General purpose methylation of O, N, S, and C nucleophiles. docbrown.info | Industrial-scale methylation of phenols, amines, and thiols. atamanchemicals.com |

Considerations for Atom Economy and Waste Reduction in Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are critical for evaluating the efficiency and environmental impact of chemical processes. wordpress.comtamu.edu Analyzing this compound through this lens requires examining both its synthesis and its subsequent application.

Synthesis of this compound: The reagent is typically prepared via a Finkelstein reaction, where chloromethyl methyl carbonate is treated with sodium iodide in a solvent like acetone (B3395972). wikipedia.orgorganic-chemistry.org88guru.com

ClCH₂OC(O)OCH₃ + NaI → ICH₂OC(O)OCH₃ + NaCl

In this step, the primary waste product is sodium chloride. While the reaction can be driven to completion by the precipitation of NaCl from acetone, the atom economy is not ideal due to the exchange of a lighter chlorine atom for a heavier iodine atom and the generation of a salt byproduct. wikipedia.org

Application of this compound: In its role as an alkylating agent, for example in the derivatization of an alcohol (R-OH), the reaction proceeds as follows:

R-OH + ICH₂OC(O)OCH₃ + Base → R-OCH₂OC(O)OCH₃ + Base·HI

Here, the iodide atom serves as the leaving group and is converted into waste, typically an iodide salt after neutralization.

A comparative analysis of the atom economy for these reagents in a simple substitution reaction (e.g., methylation/alkylation of a generic sodium alkoxide, R-ONa) highlights the differences. Atom economy is calculated as: (% Atom Economy = (MW of desired product / Σ MW of all reactants) x 100). docbrown.infobuecher.delibretexts.org

| Reaction | Reagent | Desired Product | Byproduct(s) | Theoretical Atom Economy* |

|---|---|---|---|---|

| Alkoxymethylation | This compound | R-OCH₂OC(O)OCH₃ | NaI | (MW of R-OCH₂OC(O)OCH₃) / (MW of R-ONa + 215.95) x 100 |

| Methylation | Methyl Iodide | R-OCH₃ | NaI | (MW of R-OCH₃) / (MW of R-ONa + 141.94) x 100 |

| Methylation | Dimethyl Sulfate | R-OCH₃ | Na(CH₃SO₄) | (MW of R-OCH₃) / (MW of R-ONa + 126.13) x 100 |

Note: The calculation assumes a 1:1 stoichiometric reaction with a sodium alkoxide (R-ONa) for simplicity. The molecular weight of this compound is 215.95 g/mol, Methyl Iodide is 141.94 g/mol, and Dimethyl Sulfate is 126.13 g/mol.

From the perspective of atom economy, dimethyl sulfate appears more efficient than methyl iodide for methylation because a lighter methylsulfate group is lost compared to iodide. acs.org this compound inherently has a lower atom economy in its application step because a large portion of the molecule (the iodine atom) is discarded as a leaving group relative to the size of the functional group being transferred. The primary waste product from reactions involving this compound and methyl iodide is an iodide salt, which has a higher mass than the sulfate-based byproducts from dimethyl sulfate, contributing to a less favorable E-factor (Environmental Factor). acs.orgwho.int Therefore, while highly effective, the use of this compound is typically reserved for specialized applications where the introduction of the methoxycarbonyloxymethyl group is a specific strategic goal, rather than for general-purpose alkylation.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of IMMC and related chloroformates often involves hazardous reagents like phosgene (B1210022) or its derivatives. Future research is increasingly directed towards greener and more sustainable synthetic routes. A significant area of focus is the utilization of carbon dioxide (CO2) as a renewable, inexpensive, and safe C1 source. mdpi.com While direct synthesis of IMMC from CO2 is still an emerging field, analogous research into the synthesis of other organic carbonates, such as dimethyl carbonate (DMC), provides a roadmap. mdpi.commdpi.com

Key research goals include:

CO2 as a Feedstock: Developing catalytic systems that can efficiently incorporate CO2 into a suitable precursor to form the carbonate backbone of IMMC, thereby avoiding toxic phosgene-based routes. mdpi.com

Catalyst Development: Designing novel catalysts, potentially based on metal-organic frameworks (MOFs) or poly(ionic liquid) frameworks, that exhibit high activity and selectivity under mild conditions. mdpi.comacs.org

Process Intensification: Investigating methods like reactive distillation to combine reaction and separation steps, improving efficiency and reducing waste, as has been explored for similar carbonates. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Precursors for Carbonate Synthesis

| Precursor | Advantages | Disadvantages | Sustainability Outlook |

|---|---|---|---|

| Phosgene/Diphosgene | High reactivity, established methods | Extreme toxicity, corrosive | Poor |

| Dimethyl Carbonate | Low toxicity, biodegradable nih.gov | Lower reactivity than phosgene | Good |

| Carbon Dioxide (CO2) | Abundant, non-toxic, renewable C1 source mdpi.com | Low reactivity, requires catalyst activation | Excellent |

Exploration of New Reactivity Modes and Catalytic Applications

Currently, IMMC is almost exclusively used as an electrophile in SN2-type reactions to alkylate nucleophiles. Future research aims to unlock new modes of reactivity. The development of catalysts that can modulate the reactivity of IMMC could open pathways to novel chemical transformations. For instance, drawing inspiration from the broader field of organic carbonates, research could explore the transesterification of IMMC with various alcohols, catalyzed by heterogeneous catalysts, to generate a library of functionalized carbonate reagents. acs.orgresearchgate.net

Emerging areas of exploration include:

Transition-Metal Catalysis: Using transition metals to activate the C-I bond, potentially leading to cross-coupling reactions or radical-based transformations previously inaccessible for this class of compounds.

Organocatalysis: Employing nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate reactions under mild conditions, a strategy common in Baylis-Hillman and polyurethane chemistry that could be adapted for IMMC. wikipedia.org

Dual-Role Reagents: Investigating IMMC not just as an alkylating agent but as a potential precursor in catalytic cycles for carbonylation or carboxylation reactions, leveraging its inherent carbonate structure.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of IMMC into continuous flow chemistry and automated synthesis platforms represents a significant leap forward for safety, efficiency, and scalability. researchgate.net Flow reactors offer superior control over reaction parameters like temperature and pressure, which is particularly advantageous when handling highly reactive intermediates. wordpress.com This technology enables safer operation, reduces waste generation, and allows for more consistent product quality compared to traditional batch processes. researchgate.net

Future developments will likely focus on:

On-Demand Reagent Generation: Developing flow protocols where IMMC or its precursors are generated in-situ and used immediately, minimizing the risks associated with storage and handling.

High-Throughput Screening: Utilizing automated platforms to rapidly screen reaction conditions, catalysts, and substrates for IMMC-mediated transformations, accelerating the discovery of new applications. chemrxiv.org

Automated Prodrug Synthesis: Creating fully automated systems that sequentially perform the synthesis of a parent drug, its MOC-protection using IMMC, and subsequent purification, streamlining the drug discovery pipeline. mit.edu The modular nature of automated iterative synthesis is well-suited for creating libraries of compounds for structure-activity relationship studies. chemrxiv.org

Advanced Multiscale Computational Approaches for Complex Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. kuleuven.be For a reactive species like IMMC, multiscale modeling—which combines high-accuracy quantum mechanics (QM) for the reacting core with classical molecular mechanics (MM) for the surrounding environment—can provide profound insights. nih.gov This QM/MM approach allows for the simulation of reactions in complex environments, such as in a solvent or at an enzyme's active site. nih.gov

Prospective research directions include:

Mechanism Elucidation: Using density functional theory (DFT) to map the reaction pathways for IMMC with various nucleophiles, identifying transition states and predicting reaction kinetics to guide experimental design. nih.gov

Solvent Effects: Simulating how different solvents influence reaction rates and selectivity, leading to the rational selection of optimal reaction media.

Virtual Screening: Computationally predicting the reactivity of IMMC with novel drug candidates or biomolecules, prioritizing experimental work on the most promising targets. The integration of these computational techniques can accelerate the discovery and optimization of materials and processes. researchgate.net

Table 2: Computational Techniques in IMMC Research

| Technique | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies | Reaction mechanisms, transition state geometries nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms over time | Solvation effects, conformational changes |

| QM/MM (Hybrid) | Modeling reactions in large, complex systems | Enzyme-catalyzed reactions, interactions with biomolecules nih.gov |

Interdisciplinary Research at the Interface of Materials Science and Chemical Biology

The unique properties of IMMC make it a candidate for exciting interdisciplinary applications, particularly at the nexus of materials science and chemical biology.

In Materials Science: IMMC can be used as a surface modification agent. By grafting MOC groups onto the surface of polymers or inorganic materials, researchers can tune properties such as hydrophilicity, biocompatibility, and reactivity. This could lead to the development of novel biomaterials for tissue engineering, smart surfaces for sensors, or functionalized supports for catalysis.

In Chemical Biology: The primary role of IMMC is in the synthesis of prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.govnih.gov Future research will focus on designing more sophisticated prodrugs where the cleavage of the MOC group is triggered by specific enzymes or microenvironments found in target tissues (e.g., tumors). Furthermore, IMMC can be used to attach clickable handles, such as azides or alkynes, to biologically active molecules. nih.gov This allows for their subsequent conjugation to targeting vectors, imaging agents, or other functional moieties using highly efficient "click chemistry," opening new avenues for targeted drug delivery and diagnostics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing iodomethyl methyl carbonate to maximize yield and purity?

- Methodological Answer : Synthesis typically involves iodination of methyl carbonate derivatives under controlled conditions. For example, iodocyclization or substitution reactions using reagents like methyl iodide (CH₃I) or iodine in polar aprotic solvents (e.g., DMF or THF) at low temperatures (0–25°C) . Characterization via GC-MS and ¹H NMR (as in Figure 3 and 5 of ) is critical to confirm product identity and purity. Ensure stoichiometric control to minimize side products, particularly isomer formation (e.g., major vs. minor isomers in iodomethyl derivatives) .

Q. How can researchers verify the identity and purity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple analytical methods:

- ¹H NMR : Identify characteristic peaks for the iodomethyl (-CH₂I) and carbonate (-O-CO-O-) groups. For example, the iodomethyl group typically appears as a singlet at δ 3.5–4.0 ppm, while carbonate protons may split into distinct multiplet patterns .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 244.03 for this compound) and fragmentation patterns to confirm molecular weight and structural integrity .

- Chromatography : Use HPLC or GC (as in Figure 1 and 2 of ) to separate isomers or impurities.

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Iodomethyl derivatives are light- and moisture-sensitive. Store under inert atmosphere (argon or nitrogen) in amber glass vials at –20°C. Regularly monitor decomposition via TLC or NMR; degradation products may include methyl carbonate and iodine-containing byproducts. Avoid exposure to bases or nucleophiles to prevent undesired substitution reactions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for SN2 reactions. For example, compare the energy barriers for nucleophilic attack (e.g., by OH⁻ or amines) at the iodomethyl carbon versus the carbonate carbonyl group. Software like Gaussian or ORCA can optimize geometries, while Natural Bond Orbital (NBO) analysis may reveal charge distribution effects . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR).

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or catalyst use. To address this:

- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (e.g., solvent, temperature, stoichiometry) and identify optimal conditions .

- Reproducibility Protocols : Document detailed procedures (as per ’s experimental section guidelines), including exact reagent grades and purification steps. Cross-validate results using independent synthetic routes (e.g., tert-butyl carbonate intermediates in ).

Q. How can researchers develop a robust analytical method for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water) to separate impurities. Calibrate against synthetic standards (e.g., iodomethyl byproducts from ).

- Limit of Detection (LOD) : Perform spike-and-recovery experiments to validate sensitivity. Statistical tools like ANOVA can assess method precision .

- Safety Note : Follow ’s protocols for handling volatile iodinated compounds (e.g., use fume hoods, PPE).

Methodological Frameworks for Research Design

Q. What systematic review strategies ensure comprehensive literature coverage on this compound’s applications?

- Methodological Answer :

- Database Selection : Use SciFinder and Web of Science (as per ) to search for keywords like “iodomethyl carbonate synthesis” or “iodomethyl derivatives reactivity.” Filter results by citation count to prioritize seminal studies .

- Meta-Analysis : Compare synthetic routes and yields across studies using tools like PRISMA guidelines ( ). Highlight gaps, such as limited data on enantioselective synthesis.

Q. How should researchers design a study to investigate the environmental impact of this compound degradation?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis under varying pH and temperature conditions. Monitor iodine release via ion chromatography.

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute toxicity. Reference ’s safety protocols for bioactive compounds.

- Carbon Footprint Analysis : Apply stoichiometric calculations (as in ) to quantify waste generation and energy consumption during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.